molecular formula C14H20F3N B2874809 N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline CAS No. 1397239-07-4

N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline

Cat. No. B2874809
CAS RN: 1397239-07-4
M. Wt: 259.316
InChI Key: DTJLRYKNGADLSD-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline, also known as TFMPP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1980s and has since been used for various scientific research purposes. TFMPP is known for its psychoactive effects and is often used as a recreational drug. However,

Mechanism of Action

N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline acts by binding to the 5-HT1B and 5-HT2C receptors, which are located in various regions of the brain. This leads to the activation of downstream signaling pathways, ultimately resulting in changes in neuronal activity and neurotransmitter release. The exact mechanism by which N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline exerts its effects is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, neuronal activity, and behavior. It has been shown to increase the release of dopamine and norepinephrine in certain brain regions, leading to increased locomotor activity and arousal. N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline has also been shown to decrease anxiety-like behavior in animal models, suggesting potential therapeutic applications for anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline in laboratory experiments is its selectivity for the 5-HT1B and 5-HT2C receptors, which allows for more targeted studies of serotonin signaling pathways. However, N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline's psychoactive effects may also pose a limitation, as they can potentially confound experimental results. Additionally, N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline's mechanism of action is still not fully understood, which may limit its utility in certain research applications.

Future Directions

There are several potential future directions for research involving N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline. One area of interest is its potential therapeutic applications for anxiety disorders, as well as its potential as a treatment for addiction. Additionally, further investigation into its mechanism of action and downstream signaling pathways may provide valuable insights into the role of serotonin in various physiological and pathological processes. Finally, the development of more selective and potent N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline analogs may lead to new and improved research tools for studying serotonin signaling.

Synthesis Methods

N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline can be synthesized through a multi-step process involving the reaction of 4-trifluoromethylaniline with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The final product is a white crystalline powder with a melting point of 78-80°C.

Scientific Research Applications

N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline has been used extensively in scientific research, particularly in the field of neuroscience. It is known to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes.

properties

IUPAC Name

N-(2-methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N/c1-9(2)8-18-13-6-5-11(10(3)4)7-12(13)14(15,16)17/h5-7,9-10,18H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJLRYKNGADLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=C(C=C1)C(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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